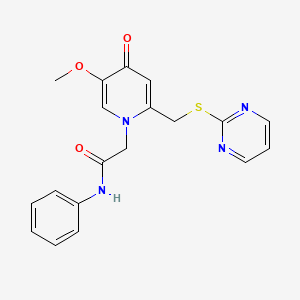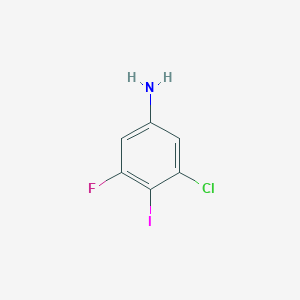
3-Chloro-5-fluoro-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-4-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Applications De Recherche Scientifique
3-Chloro-5-fluoro-4-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of novel drug candidates, particularly in the synthesis of bioactive heterocycles.
Materials Science: It is employed in the design of advanced materials, including polymers and liquid crystals.
Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-iodoaniline typically involves multi-step processes. One common method includes the halogenation of aniline derivatives. For instance, starting with 3-chloroaniline, selective fluorination and iodination can be achieved through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoro-4-iodoaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets. The pathways involved often include inhibition or activation of specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-iodoaniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-iodoaniline: Similar structure but lacks the chlorine atom.
4-Chloro-3-fluoroaniline: Similar structure but lacks the iodine atom.
Uniqueness
3-Chloro-5-fluoro-4-iodoaniline is unique due to the presence of all three halogen atoms (Cl, F, I) on the benzene ring. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of multiple halogens also enhances its utility in various applications, making it a valuable compound in research and industry .
Propriétés
IUPAC Name |
3-chloro-5-fluoro-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZNEBGWMDDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2428567.png)
![ETHYL 1-{[(4-FLUORO-3-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE](/img/structure/B2428570.png)
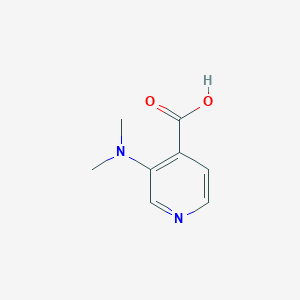
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2428573.png)
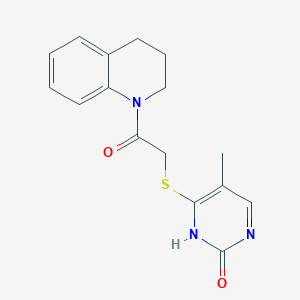
![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea](/img/structure/B2428577.png)

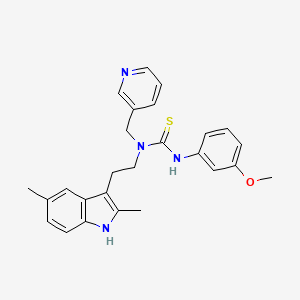
![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2428584.png)
![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)

